molecular formula C19H15NO2S B116602 Phenyl 2-(phenylthio)phenylcarbamate CAS No. 111974-73-3

Phenyl 2-(phenylthio)phenylcarbamate

Cat. No. B116602
M. Wt: 321.4 g/mol
InChI Key: FWULFEHVLSQUBD-UHFFFAOYSA-N
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Description

Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound with the molecular formula C19H15NO2S . It has a molecular weight of 321.4 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Phenyl 2-(phenylthio)phenylcarbamate is an intermediate utilized for the synthesis of Quetiapine Hemifumarate . Quetiapine Hemifumarate is an atypical antipsychotic agent used for the treatment of patients with schizophrenia, bipolar disorder, and to treat major depressive disorder . The exact synthesis process of Phenyl 2-(phenylthio)phenylcarbamate is not specified in the available resources.


Physical And Chemical Properties Analysis

Phenyl 2-(phenylthio)phenylcarbamate has a melting point of 91 - 92°C and a predicted boiling point of 438.0±37.0 °C . Its predicted density is 1.28±0.1 g/cm3 . It is slightly soluble in chloroform and methanol . Its predicted pKa is 12.41±0.70 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Phenyl 2-(phenylthio)phenylcarbamate and its derivatives have been synthesized for various research purposes. For instance, Xu, Wan, Mao, and Pan (2010) detailed the synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, highlighting the use of dimethyl sulfoxide as an oxidant in the process (Xu, Wan, Mao, & Pan, 2010). This method emphasizes the compound's versatility in chemical transformations.

Antimicrobial Applications

  • The antimicrobial properties of phenyl 2-(phenylthio)phenylcarbamate derivatives have been explored. Chate, Joshi, Mandhane, Mohekar, and Gill (2012) synthesized novel derivatives and tested their antibacterial and antifungal activities, revealing significant antimicrobial potential against various bacteria and fungi (Chate, Joshi, Mandhane, Mohekar, & Gill, 2012).

Use in Organic Synthesis

  • In organic synthesis, derivatives of phenyl 2-(phenylthio)phenylcarbamate have been used as synthons. Chen, Zhao, Lu, and Cohen (2006) discussed the use of 2-phenylthio-3-bromopropene, a derivative, as a valuable synthon for various organic reactions, demonstrating its utility in synthetic organic chemistry (Chen, Zhao, Lu, & Cohen, 2006).

Catalysis and Functionalization

  • Zhao, Yeung, and Dong (2010) researched the catalytic properties of phenyl 2-(phenylthio)phenylcarbamate derivatives, particularly in the context of palladium-catalyzed C-H bond functionalization. Their study provides insights into the compound's role in catalysis and potential applications in creating biaryl linkages (Zhao, Yeung, & Dong, 2010).

Safety And Hazards

Phenyl 2-(phenylthio)phenylcarbamate is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . In case of exposure, it is recommended to rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name

phenyl N-(2-phenylsulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(22-15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWULFEHVLSQUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283834
Record name Phenyl [2-(phenylthio)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-(phenylthio)phenylcarbamate

CAS RN

111974-73-3
Record name Phenyl [2-(phenylthio)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-(phenylthio)phenyl)-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl [2-(phenylthio)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl (2-(phenylthio)phenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino diphenylsulfide (0.4 mole) was dissolved in toluene (500 ml) and cooled to 5° C. Phenyl chloroformate (0.24 mole) in toluene (50 ml) was added slowly to the stirred solution over 1 hour. When addition was complete a simultaneous addition of phenyl chloroformate (0.24 mole) in toluene (50 ml) and an aqueous solution of sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) (200 ml) was started.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EU Stolarczyk, Ł Kaczmarek, K Eksanow… - Pharmaceutical …, 2009 - Taylor & Francis
Seven potential impurities, including by-products, starting materials and intermediates were identified in pharmaceutical substance quetiapine fumarate and characterized by …
Number of citations: 15 www.tandfonline.com
A Prasad, LR Reddy, PV Rao - Pharmaceutical Research, 2013 - Citeseer
Dibenzo [b, f][l, 4] thiazepine-l l-(10H)-one is the key intermediate in the synthesis of antipsychotic agent Quetiapine and hence an improved method for synthesizing will be highly …
Number of citations: 4 citeseerx.ist.psu.edu
SS Pawar - INTERNATIONAL JOURNAL OF PHARMA AND BIO …, 2013 - Citeseer
Dibenzothiazepine, a conjugated heterocyclic ring systems reported for their wide spectrum of pharmacological activity especially for its psychotherapeutic activities. Successful …
Number of citations: 4 citeseerx.ist.psu.edu
M Rezaei, A Ramazani, F Hokmabadi - Chemical Methodologies, 2018 - academia.edu
Background: Quetiapine fumarate is a dibenzothiazepine derivative and it is classified as a second-generation antipsychotic drug that has been established as an effective therapy for …
Number of citations: 5 www.academia.edu
IDLAS DU MEDICAMENT
Number of citations: 0

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